Urotensin II , human

Description

Evolutionary Origins and Phylogenetic Conservation of Urotensin II

The urotensin system represents one of the oldest neuropeptide signaling pathways in vertebrate evolution, with molecular evidence tracing its origins to early bilaterian ancestors approximately 550 million years ago. The characteristic cyclic hexapeptide core (Cys-Phe-Trp-Lys-Tyr-Cys) remains remarkably conserved across taxa, from teleost fish to primates, suggesting strong selective pressure to maintain structural integrity. In Xenopus laevis, functional studies demonstrate that urp2 and its receptor utr4 maintain axial stability through dorsal somite regulation, a mechanism shared with zebrafish despite 340 million years of evolutionary divergence. This phylogenetic conservation extends to humans, where the UT receptor shares 75% sequence homology with its piscine counterpart, preserving critical ligand-binding domains.

The discovery of urotensin II-related peptide (URP) in 2006 revealed an unexpected complexity in this signaling system. While hU-II and URP both activate the UT receptor through their conserved cyclic core, their differential expression patterns suggest complementary evolutionary roles. URP's invariant eight-amino acid structure across vertebrates contrasts with hU-II's species-specific N-terminal variations, indicating distinct evolutionary trajectories for these paralogs.

Historical Milestones in Urotensin II Research

The characterization of hU-II represents a landmark in peptide biology, spanning three decades of international research:

This timeline highlights the transition from comparative endocrinology to therapeutic development, with recent studies revealing hU-II's role in cancer progression and metabolic regulation.

Properties

IUPAC Name |

4-amino-5-[[1-[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-[(1-carboxy-2-methylpropyl)carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H85N13O18S2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNHAPQMXICKCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H85N13O18S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1388.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc-Based Strategy

The Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) protocol is the cornerstone of U-II synthesis. Using 2-chlorotrityl chloride resin, the linear precursor is assembled via iterative deprotection and coupling steps. Each cycle involves:

-

Deprotection : 20% piperidine in DMF under microwave irradiation (75°C) to remove Fmoc groups.

-

Coupling : Amino acids (5 eq) activated with HATU/HCTU and DIEA in DMF.

After chain assembly, the peptide is cleaved using TFA/TIS/H₂O (95:2.5:2.5) to preserve the disulfide bond.

Microwave-Assisted Synthesis

Microwave irradiation (75°C) accelerates coupling and deprotection, reducing synthesis time from hours to minutes. This method enhances purity by minimizing side reactions, critical for U-II’s complex structure.

Cyclization Strategies

Disulfide Bond Formation

The native Cys⁵–Cys¹⁰ bridge is formed via air oxidation or iodine treatment. Key parameters include:

Triazole-Based Peptidomimetics

To circumvent reducible disulfide bonds, 1,2,3-triazole bridges replace Cys residues. Synthesized via:

-

CuAAC/RuAAC : Copper- or ruthenium-catalyzed azide-alkyne cycloaddition.

-

Macrocyclization : On-resin cyclization using propargylglycine and azidolysine.

Triazole analogs (e.g., compounds 5 , 6 ) retain high UTR affinity (Kd ∼10 nM).

Hybrid Solution-Phase and Solid-Phase Approaches

Azasulfuryl peptide analogs (e.g., compounds 6–11 ) integrate solution-phase alkylation with SPPS:

-

Azasulfuryl-Glycine Precursors : Synthesized in solution, then coupled to resin-bound sequences.

-

Side Chain Installation : Alkylation with bromoacetophenone derivatives introduces Trp/Lys mimics.

This approach enables backbone modifications while preserving bioactivity.

Purification and Characterization

Chromatographic Techniques

Structural Validation

-

NMR : Confirms β-turn conformation stabilized by the disulfide/triazole bridge.

-

CD Spectroscopy : Measures helical content in membrane-mimetic environments.

Challenges and Optimizations

Disulfide Bond Heterogeneity

Incomplete oxidation yields scrambled isomers. Mitigation strategies include:

Solubility Issues

U-II’s hydrophobic core (Phe⁶, Trp⁷, Tyr⁹) necessitates:

Synthetic Peptidomimetics and Analogs

Industrial-Scale Production

Automated Synthesizers

Biotage Alstra and Tribute systems enable batch synthesis (0.1–1 mmol) with >90% stepwise yields. Key parameters:

Cost Optimization

-

Resin Selection : ChemMatrix™ resin minimizes swelling and improves kinetics.

-

Microwave Scaling : 10-fold yield increase compared to conventional SPPS.

Applications in Biomedical Research

Chemical Reactions Analysis

Types of Reactions: Urotensin II undergoes various chemical reactions, including:

Reduction: Reduction reactions can break the disulfide bonds, leading to linear forms of the peptide.

Substitution: Amino acid substitutions can be introduced during synthesis to create analogs of urotensin II with modified properties.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like iodine or air oxidation under alkaline conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Standard peptide synthesis reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are employed.

Major Products: The major product of these reactions is the cyclic peptide urotensin II, with potential analogs resulting from substitution reactions .

Scientific Research Applications

Cardiovascular Applications

Urotensin II is primarily recognized for its role in cardiovascular physiology. It acts through the urotensin receptor (UT), which is widely expressed in cardiovascular tissues. The implications of UII in cardiovascular health include:

- Vasoconstriction : UII induces potent vasoconstrictive effects, contributing to increased blood pressure and vascular resistance. This has been observed in patients with hypertension and heart failure, where elevated UII levels correlate with disease severity .

- Cardiac Remodeling : UII promotes hypertrophy and fibrosis in cardiac tissues, influencing the progression of heart failure. Studies have shown that UII enhances cell proliferation and survival in cardiomyocytes through various signaling pathways, including the activation of ERK and transactivation of the epidermal growth factor receptor (EGFR) .

Table 1: Effects of Urotensin II on Cardiovascular Health

| Effect | Mechanism | Clinical Relevance |

|---|---|---|

| Vasoconstriction | Binds to UT receptors causing smooth muscle contraction | Hypertension, heart failure |

| Cardiac Hypertrophy | Activates ERK pathway leading to cell proliferation | Heart failure progression |

| Fibrosis | Promotes extracellular matrix accumulation | Cardiac remodeling |

Renal Applications

Urotensin II is also implicated in renal pathophysiology, particularly in chronic kidney disease (CKD). Research indicates that:

- Upregulation in CKD : UII levels increase significantly in patients with advanced CKD, especially those on dialysis. This upregulation correlates with renal dysfunction and fibrosis .

- Potential Therapeutic Target : Antagonists of the urotensin receptor have shown promise in slowing the progression of renal disease by mitigating the fibrotic response associated with elevated UII levels .

Table 2: Role of Urotensin II in Chronic Kidney Disease

| Parameter | Observation | Implications |

|---|---|---|

| Serum UII Levels | Elevated in CKD patients | Indicates worsening renal function |

| UT Receptor Expression | Increased in renal tissues during CKD | Potential target for therapeutic intervention |

| Fibrosis | Associated with higher UII levels | Contributes to renal decline |

Potential Therapeutic Applications

The modulation of the urotensinergic system presents opportunities for therapeutic interventions:

- Drug Development : The design of selective UT receptor antagonists could provide new treatments for cardiovascular diseases and CKD. For instance, compounds like urantide and SB-611812 have been studied for their antagonistic effects on UII .

- Innovative Analogues : Research into UII analogues has focused on improving efficacy and specificity at the UT receptor, potentially leading to better clinical outcomes for patients suffering from related diseases .

Case Studies

Several case studies highlight the clinical relevance of Urotensin II:

- Heart Failure Patients : A study involving heart failure patients demonstrated a direct correlation between elevated plasma UII levels and increased mortality risk, suggesting that monitoring UII could be beneficial for patient management .

- Diabetic Nephropathy : In diabetic patients, higher UII concentrations were linked to worsening nephropathy, indicating that targeting the urotensinergic system may help manage diabetic complications .

Mechanism of Action

Urotensin II exerts its effects by binding to the urotensin receptor, a G-protein-coupled receptor . This interaction activates downstream signaling pathways, including the RhoA/ROCK, MAPKs, and PI3K/AKT pathways . These pathways mediate various physiological responses, such as vasoconstriction, vasodilation, and cellular proliferation .

Comparison with Similar Compounds

Research Controversies and Mechanistic Insights

- In Vitro vs. In Vivo Discrepancies : Despite UII’s potency in isolated vessels, systemic administration in humans often fails to alter blood pressure or FBF . This may reflect receptor desensitization, differential expression of UT receptors, or opposing effects in regional vascular beds .

- Synergistic Effects : UII amplifies the pro-atherogenic effects of oxidized LDL and serotonin in vascular smooth muscle cells, suggesting a role in plaque instability .

- Heterogeneity in Disease States : Elevated UII in hypertension and kidney disease correlates with endothelial dysfunction, but its role as a biomarker or therapeutic target remains unclear .

Biological Activity

Urotensin II (U-II) is a cyclic undecapeptide originally isolated from the spinal cord of fish, recognized as one of the most potent vasoconstrictors known, even more so than endothelin-1. In humans, U-II plays a significant role in cardiovascular regulation and has been implicated in various pathophysiological conditions, including heart failure, hypertension, diabetes, and renal disease. This article provides a comprehensive overview of the biological activity of human Urotensin II, focusing on its mechanisms of action, physiological effects, and clinical implications.

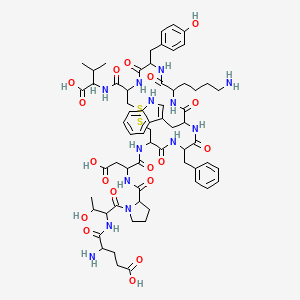

Human Urotensin II is an 11-amino-acid peptide with the sequence: Cys-Ser-Asp-Tyr-Gly-Cys-Arg-Leu-Thr-Lys-Cys . It exerts its biological effects primarily through the urotensin II receptor (UT) , a G-protein-coupled receptor (GPCR). Upon binding to UT, U-II activates intracellular signaling pathways that lead to increased intracellular calcium levels and inositol phosphate turnover, resulting in vasoconstriction and other physiological effects .

Physiological Effects

The biological activity of U-II can be summarized in the following key areas:

- Vasoconstriction : U-II is recognized for its potent vasoconstrictive properties. It induces contraction in vascular smooth muscle cells and has been shown to increase blood pressure in various animal models .

- Vasodilation : Interestingly, U-II can also induce vasodilation under certain conditions, particularly in healthy individuals. This dual action depends on the vascular bed and species being studied .

- Renal Effects : U-II influences renal blood flow and promotes diuresis and natriuresis. In animal studies, it has been shown to increase renal blood flow in a dose-dependent manner .

- Bronchoconstriction : There is evidence suggesting that U-II may mediate bronchoconstriction, although this effect is less well characterized compared to its vascular actions .

Association with Diseases

Research indicates that plasma levels of U-II are elevated in several pathological conditions:

- Heart Failure : Elevated U-II levels correlate with disease severity and poor outcomes in heart failure patients .

- Hypertension : Studies have shown a positive correlation between U-II levels and blood pressure measurements in hypertensive individuals .

- Diabetes and Renal Disease : Increased U-II levels are observed in diabetic patients and those with renal impairment, suggesting a role in the progression of these diseases .

Therapeutic Potential

The urotensin II/UT receptor system presents potential therapeutic targets for treating cardiovascular diseases. Antagonists of the UT receptor have shown promise in preclinical studies:

- Palosuran , a non-peptide UT receptor antagonist, has demonstrated efficacy in reducing albuminuria in diabetic patients and improving survival rates in animal models of diabetes .

Table 1: Summary of Biological Effects of Human Urotensin II

| Biological Effect | Description |

|---|---|

| Vasoconstriction | Potent contraction of vascular smooth muscle; increases blood pressure. |

| Vasodilation | Induces relaxation in certain vascular beds; variable response based on condition. |

| Renal Effects | Enhances renal blood flow; promotes diuresis and natriuresis. |

| Bronchoconstriction | Potential mediator of bronchial smooth muscle contraction. |

Table 2: Clinical Studies Involving Human Urotensin II

Case Studies

-

Case Study on Heart Failure :

A study involving patients with chronic heart failure found that elevated plasma levels of U-II were associated with increased mortality risk. The study suggested that targeting the urotensin system could be beneficial for improving patient outcomes. -

Diabetes-Induced Nephropathy :

In a clinical trial assessing palosuran's effects on diabetic patients with macroalbuminuria, results indicated significant reductions in albumin excretion rates compared to placebo, highlighting the therapeutic potential of UT antagonists in managing diabetic complications.

Q & A

Q. What are the primary physiological roles of Urotensin II (UII) in humans, and what experimental models are optimal for studying its mechanisms?

UII is a potent vasoconstrictor that binds to the GPR14 receptor, predominantly expressed in cardiovascular tissues. Key roles include regulating vascular tone, cardiac hypertrophy, and atherosclerosis progression . To study these mechanisms, in vitro models (e.g., human pulmonary artery smooth muscle cells) and in vivo rodent models (e.g., hypertensive rats) are widely used. Experimental designs should incorporate receptor antagonism (e.g., palosuran) to isolate UII-specific effects and quantify outcomes via techniques like qPCR (for receptor expression) and myography (for vasoconstriction measurements) .

Q. How can researchers validate the association between UII and essential hypertension in human populations?

Case-control studies with 1:1 matching for confounders (age, BMI, nitric oxide levels) are critical. For example, Peng et al. (2013) demonstrated UII's independent association with hypertension using plasma UII quantification via ELISA and multivariate logistic regression to adjust for covariates. Replication requires rigorous participant selection (e.g., excluding secondary hypertension cases) and standardized assays to minimize measurement bias .

Q. What methodologies are recommended for quantifying UII levels in biological samples?

ELISA and radioimmunoassay (RIA) are primary methods. Key considerations include:

- Sample preparation : Use protease inhibitors to prevent peptide degradation.

- Cross-reactivity : Validate assays against structurally similar peptides (e.g., endothelin-1).

- Normalization : Adjust for creatinine levels in urine or albumin in plasma to account for dilution effects .

Advanced Research Questions

Q. How do contradictory findings about UII’s vasoconstrictive potency across species and vascular beds influence experimental design?

UII exhibits species-specific effects; e.g., it is a potent constrictor in human pulmonary arteries but less active in rodents. To address this:

- Comparative studies : Use human tissue biopsies (e.g., from coronary artery disease patients) alongside transgenic rodent models expressing human GPR14.

- Endothelial modulation : Assess endothelial-derived factors (e.g., nitric oxide) that amplify UII responses using flow-mediated dilation assays .

- Data reconciliation : Apply meta-analysis to pool results from heterogeneous studies, stratifying by species, tissue type, and disease state .

Q. What advanced techniques can elucidate UII’s role in atherosclerosis and vascular remodeling?

- CRISPR/Cas9 models : Knock out GPR14 in endothelial cells to study UII-driven macrophage foam cell formation.

- Omics integration : Combine transcriptomics (RNA-seq of atherosclerotic plaques) and proteomics (LC-MS/MS for UII receptor isoforms) to identify novel pathways.

- Longitudinal imaging : Use intravascular ultrasound (IVUS) in animal models to track plaque progression under UII infusion .

Q. How can researchers resolve discrepancies in UII’s dual role as a vasoconstrictor and potential biomarker for cancer?

- Mechanistic studies : Investigate UII’s interaction with tumor microenvironment components (e.g., hypoxia-inducible factors) using 3D co-culture systems.

- Multicohort validation : Analyze UII levels in cancer patient biobanks (e.g., pancreatic adenocarcinoma) with matched cardiovascular metadata.

- Pathway crosstalk : Employ phosphoproteomics to map UII-GPR14 signaling nodes shared between cardiovascular and oncogenic pathways (e.g., ERK/MAPK) .

Methodological and Ethical Considerations

Q. What frameworks ensure reproducibility in UII studies, particularly when using animal models?

- ARRIVE guidelines : Report sample size calculations, randomization, and blinding in preclinical studies.

- Data sharing : Deposit raw datasets (e.g., hemodynamic measurements) in repositories like Figshare.

- Reagent validation : Use commercial UII peptides with mass spectrometry certification and lot-to-lot consistency checks .

Q. How should researchers design studies involving human participants to investigate UII’s therapeutic potential?

- Informed consent : Include risks of vasospasm in early-phase trials (e.g., UII receptor antagonists).

- Ethical oversight : Adhere to Declaration of Helsinki principles, with protocols reviewed by institutional review boards (IRBs).

- Confounding control : Stratify participants by dipper/nondipper blood pressure phenotypes to isolate UII’s circadian effects .

Q. What systematic review strategies are effective for synthesizing UII’s role across cardiovascular and oncological research?

- Search strategy : Use PubMed/MEDLINE queries with MeSH terms (e.g., "Urotensin II/therapeutic use" AND "Neoplasms/metabolism").

- Risk of bias assessment : Apply Cochrane ROBINS-I tool for non-randomized studies.

- Data extraction : Tabulate outcomes by study design (e.g., case-control vs. cohort) and effect size metrics (e.g., odds ratios for hypertension) .

Data Analysis and Contradiction Management

Q. How can meta-regression address heterogeneity in UII’s reported associations with cardiac hypertrophy?

- Covariate adjustment : Include variables like left ventricular mass index (LVMI) and circulating UII levels.

- Subgroup analysis : Stratify by comorbidities (e.g., diabetes) and experimental models (e.g., pressure-overload vs. genetic hypertrophy).

- Publication bias : Assess via funnel plots and Egger’s test, supplementing with unpublished data from clinical trial registries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.